(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride
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Overview
Description
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is a chiral compound that features a pyrrolidine ring attached to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Acetonitrile Group: The acetonitrile group is introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.
Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring provides structural stability. These interactions influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride: The enantiomer of the compound with different chiral properties.
2-(Pyrrolidin-2-yl)acetonitrile: The non-chiral version without the hydrochloride salt.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is unique due to its specific chiral configuration and the presence of both the nitrile and hydrochloride groups
Properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAACCSVWIKYDN-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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